3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid is an organic compound with a complex structure that includes a fluorenylmethoxycarbonyl group, an oxetane ring, and a carboxylic acid group
Mechanism of Action
Target of Action
The compound, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulation of blood glucose levels.
Mode of Action
As an alanine derivative, this compound may interact with the same targets as alanine. It could potentially influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .
Pharmacokinetics
Its solubility in dmso suggests that it could be well-absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on its structural characteristics and the body’s enzymatic machinery.
Result of Action
Given its potential role in influencing anabolic hormone secretion and fuel supply during exercise, it might have ergogenic effects .
Preparation Methods
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid typically involves multiple steps. One common method starts with the protection of an amino acid derivative using the fluorenylmethoxycarbonyl (Fmoc) group. The oxetane ring is then introduced through a series of organic reactions, including cyclization. The final product is obtained after deprotection and purification steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the fluorenylmethoxycarbonyl group can be replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid can be compared with other similar compounds, such as:
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid: This compound is an alanine derivative and shares the fluorenylmethoxycarbonyl group but lacks the oxetane ring.
®-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(tritylthio)propanoic acid: This compound includes a tritylthio group and is used in similar research applications.
1-({[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid: This compound features a triazole ring and a cyclobutyl group, offering different reactivity and applications
Properties
CAS No. |
1695443-84-5 |
---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.